

(S)-FPMPA as a DNA Chain Terminator in HIV: A Technical Guide

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Compound of Interest

Compound Name: 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine

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This technical guide provides an in-depth analysis of (S)-9-[3-fluoro-2-(phosphonomethoxy)propyl]adenine ((S)-FPMPA), more commonly known as Tenofovir Alafenamide (TAF), and its critical role as a DNA chain terminator in the inhibition of Human Immunodeficiency Virus (HIV). (S)-FPMPA is a next-generation prodrug of tenofovir, designed for enhanced plasma stability and more efficient intracellular delivery of the active antiviral agent, tenofovir diphosphate (TFV-DP).

Core Mechanism of Action

(S)-FPMPA is a nucleotide reverse transcriptase inhibitor (NRTI) that, upon oral administration, is efficiently absorbed and primarily hydrolyzed intracellularly by cathepsin A to tenofovir (TFV). [1] Cellular kinases then phosphorylate TFV to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). [1]

TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) with respect to the natural substrate, deoxyadenosine 5'-triphosphate (dATP). [2] By mimicking dATP, TFV-DP is incorporated into the growing viral DNA chain during the reverse transcription of viral RNA. [1] However, because TFV-DP lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thereby preventing the completion of viral DNA synthesis and

subsequent integration into the host genome.^[1] This targeted disruption of the viral replication cycle is the cornerstone of its anti-HIV efficacy.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of (S)-FPMPA and its active metabolite, TFV-DP, has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of their efficacy.

Compound	Assay System	IC50 (μM)	Reference
Tenofovir Alafenamide (TAF)	HIV-1BaL in TZM-bl cells	0.0006 ± 0.0003	^[3]
Tenofovir Alafenamide (TAF)	HIV-1BaL in foreskin explants (High Viral Titer)	0.018 ± 0.004	^[3]
Tenofovir (TFV)	HIV-1BaL in TZM-bl cells	0.203 ± 0.069	^[3]
Tenofovir (TFV)	HIV-1BaL in foreskin explants (High Viral Titer)	3.69 ± 0.61	^[3]

Table 1: 50% Inhibitory Concentration (IC50) of Tenofovir Alafenamide and Tenofovir against HIV-1.

Compound	Enzyme Target	Ki (μM)	Reference
Tenofovir Diphosphate (TFV-DP)	HIV Reverse Transcriptase (RNA-dependent)	0.022	^[2]
Tenofovir Diphosphate (TFV-DP)	HIV Reverse Transcriptase (DNA-dependent)	1.55	^[2]

Table 2: Inhibition Constant (Ki) of Tenofovir Diphosphate against HIV Reverse Transcriptase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the protocols for key experiments used to evaluate the efficacy of (S)-FPMPA as a DNA chain terminator.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of HIV-1 reverse transcriptase by 50% (IC₅₀).

Materials:

- Recombinant HIV-1 Reverse Transcriptase (RT)
- Poly(rA)-oligo(dT) template-primer
- Deoxyadenosine triphosphate (dATP)
- [³H]-Thymidine triphosphate ([³H]TTP)
- Tris-HCl buffer (pH 8.0)
- MgCl₂
- Dithiothreitol (DTT)
- KCl
- Nonidet P-40
- Test compound ((S)-FPMPA or its active metabolite)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid

Procedure:

- Prepare a reaction mixture containing Tris-HCl, MgCl₂, DTT, KCl, and Nonidet P-40.
- Add the poly(rA)-oligo(dT) template-primer and dATP to the reaction mixture.
- Serially dilute the test compound in the reaction mixture across a 96-well plate.
- Initiate the reaction by adding recombinant HIV-1 RT and [³H]TTP to each well.
- Incubate the plate at 37°C for 1 hour.
- Terminate the reaction by adding cold TCA.
- Precipitate the newly synthesized [³H]-labeled DNA on ice.
- Collect the precipitated DNA by filtering the reaction mixtures through glass fiber filters.
- Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of RT inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DNA Chain Termination Assay

This assay directly visualizes the termination of DNA synthesis by the incorporation of the chain-terminating nucleotide analog.

Materials:

- Recombinant HIV-1 Reverse Transcriptase (RT)

- Single-stranded DNA or RNA template
- Fluorescently or radioactively labeled DNA primer
- Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, TTP)
- Chain-terminating nucleotide analog (e.g., TFV-DP)
- Reaction buffer (similar to the RT inhibition assay)
- Denaturing polyacrylamide gel
- Gel loading buffer
- Phosphorimager or fluorescence scanner

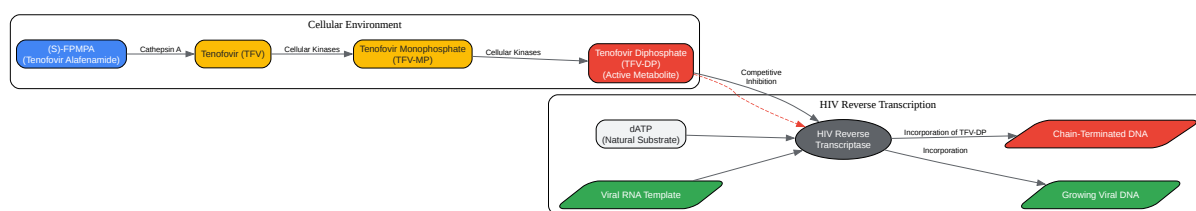
Procedure:

- Anneal the labeled primer to the template DNA/RNA.
- Prepare reaction mixtures containing the primer-template complex, reaction buffer, and all four dNTPs.
- Add varying concentrations of the chain-terminating nucleotide analog (TFV-DP) to the reaction tubes. Include a control reaction with no analog.
- Initiate the reactions by adding HIV-1 RT.
- Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- Terminate the reactions by adding a gel loading buffer containing a stop solution (e.g., EDTA and formamide).
- Denature the DNA products by heating at 95°C.
- Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.
- Visualize the DNA fragments using a phosphorimager (for radiolabeled primers) or a fluorescence scanner (for fluorescently labeled primers).

- The presence of shorter DNA fragments in the lanes containing the nucleotide analog, corresponding to termination events, confirms its chain-terminating activity. The intensity and length of these fragments can provide information on the efficiency of incorporation and termination.

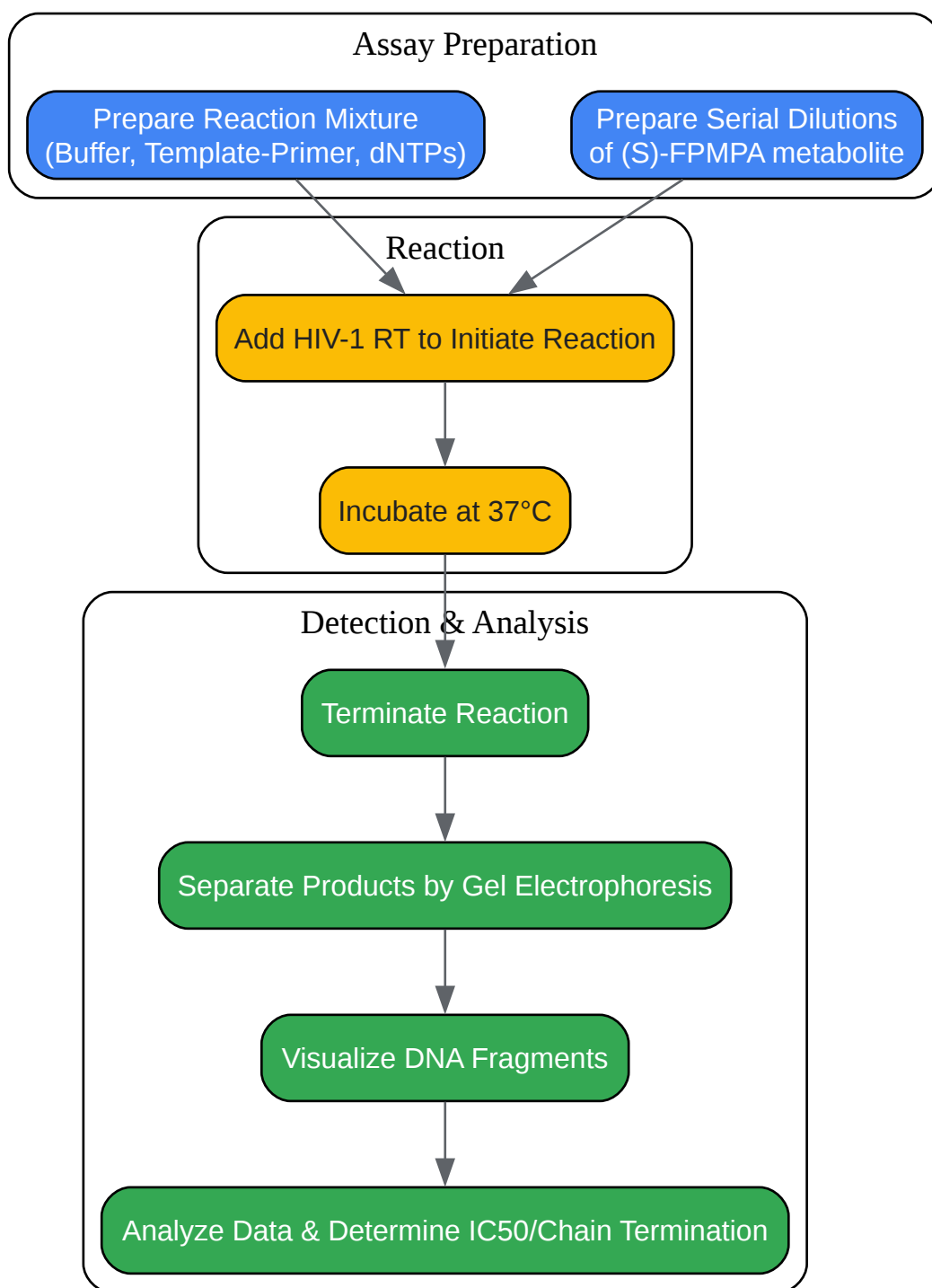
Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.



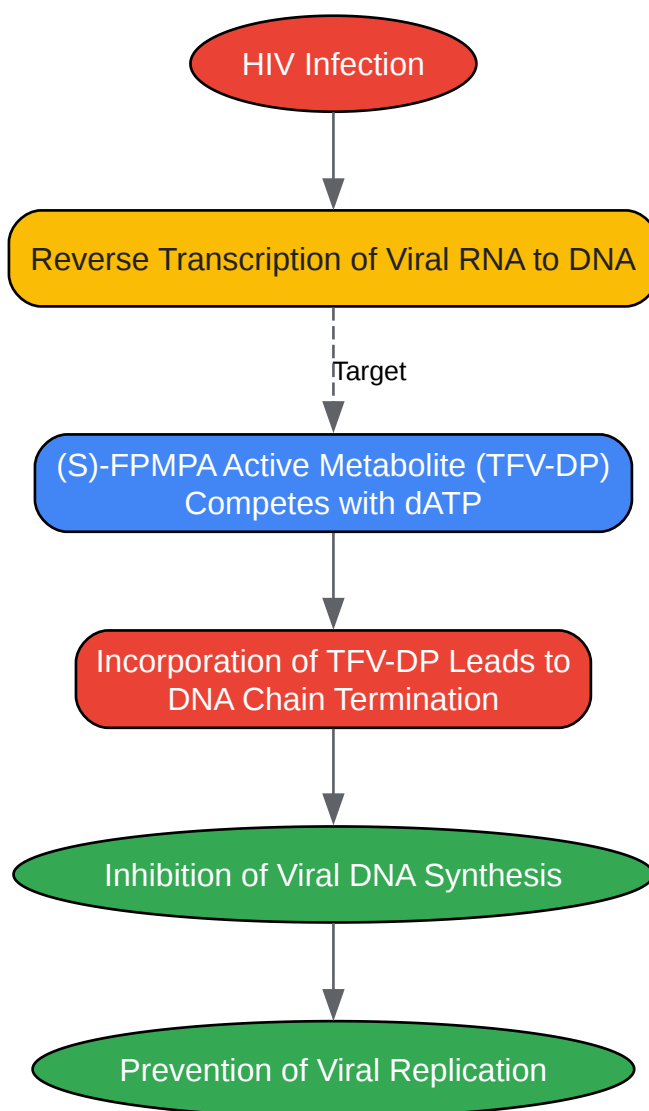
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Caption: Mechanism of action of (S)-FPMPA as an HIV DNA chain terminator.



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Caption: General experimental workflow for in vitro evaluation of (S)-FPMPA.



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Caption: Logical flow of (S)-FPMPA's role in inhibiting HIV replication.

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